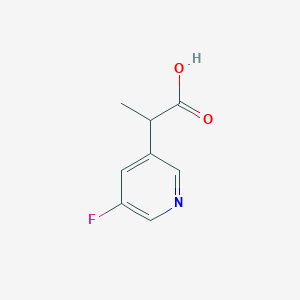

2-(5-Fluoropyridin-3-yl)propanoic acid

Description

2-(5-Fluoropyridin-3-yl)propanoic acid is a fluorinated pyridine derivative featuring a propanoic acid side chain attached to the 3-position of a 5-fluoropyridine ring. The fluorine atom on the pyridine ring enhances electron-withdrawing properties, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs. Its molecular formula is inferred as C₈H₈FNO₂, with a molecular weight of 169.15 g/mol (calculated). Substitutions on the pyridine ring and the length of the carboxylic acid chain critically influence its physicochemical and biological properties .

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-7(9)4-10-3-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLLJWRVHONCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248414-85-8 | |

| Record name | 2-(5-fluoropyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . Another approach is the direct fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of microreactors can also improve yield and selectivity by providing better heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeled tracer in imaging studies due to the presence of the fluorine atom.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site . This can lead to modulation of biological pathways and exertion of therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(5-Fluoropyridin-3-yl)propanoic acid and related compounds:

Key Observations:

Fluorine’s electron-withdrawing effect increases acidity (pKa ~2-3 estimated) compared to non-fluorinated propanoic acids like 3-ethoxypropanoic acid (pKa ~4.5) .

Substituent Effects on Bioactivity: Herbicidal compounds (e.g., fluazifop) feature bulky phenoxy-pyridinyl groups critical for enzyme inhibition (e.g., acetyl-CoA carboxylase), a property absent in the simpler 2-(5-Fluoropyridin-3-yl)propanoic acid . Ester derivatives (e.g., methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) are often synthesized to enhance membrane permeability in drug design .

Safety and Handling: Propanoic acid derivatives with reactive substituents (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid) require stringent safety measures due to irritancy, suggesting similar precautions for the target compound .

Research Findings and Implications

- Synthetic Utility: Fluoropyridine-propanoic acid hybrids are frequently employed in patents for bioactive molecules, such as tert-butyl 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-yl(prop-2-ynyl)carbamate, highlighting their role as building blocks in drug discovery .

- Biological Activity: Analogs like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid exhibit cytotoxic activity (43.2% mortality in brine shrimp assays), suggesting that fluoropyridine derivatives warrant further pharmacological evaluation .

- Environmental Impact: Unlike herbicidal phenoxypropanoic acids (e.g., fluazifop), the target compound’s lack of a phenoxy group reduces its likelihood of environmental persistence .

Biological Activity

2-(5-Fluoropyridin-3-yl)propanoic acid, also known as 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, is an amino acid derivative with a unique chemical structure that includes a fluorinated pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Molecular Formula : C8H8FNO2

- Molecular Weight : 184.17 g/mol

- Structure : The compound features a propanoic acid backbone, an amino group, and a 5-fluoropyridine substituent, enhancing its stability and lipophilicity compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of 2-(5-Fluoropyridin-3-yl)propanoic acid has been investigated in various contexts, including enzyme inhibition and interactions with molecular targets. Key findings include:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which may be relevant for therapeutic applications.

- Protein-Ligand Interactions : Studies have shown that the fluorinated pyridine ring enhances binding affinity to various molecular targets, suggesting its potential in drug design.

The mechanism by which 2-(5-Fluoropyridin-3-yl)propanoic acid exerts its biological effects is primarily through interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at certain receptors, particularly glutamate receptors, influencing synaptic transmission and neuronal excitability.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 2-(5-Fluoropyridin-3-yl)propanoic acid, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid | Similar amino acid structure | Different fluorinated position |

| 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid | Chlorine instead of fluorine | Potentially different biological activities |

| 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid | Bromine substituent | Variations in reactivity due to bromine's properties |

This table illustrates how the fluorination on the pyridine ring enhances the compound's stability and binding affinity compared to its non-fluorinated counterparts.

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of 2-(5-Fluoropyridin-3-yl)propanoic acid through various methodologies:

- In Vitro Studies : Research has indicated that this compound can modulate glutamate receptor activity, which is crucial for synaptic plasticity and memory formation. These findings suggest potential applications in treating neurodegenerative diseases .

- In Vivo Evaluations : Animal models have been employed to assess the efficacy of the compound in reducing neuroinflammation and protecting against excitotoxicity. For instance, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in rodent models of neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.